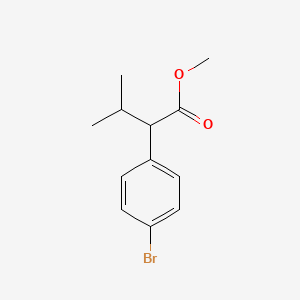
Methyl 2-(4-bromophenyl)-3-methylbutanoate
概述
描述
Methyl 2-(4-bromophenyl)-3-methylbutanoate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylbutanoate ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-bromophenyl)-3-methylbutanoate typically involves the esterification of 2-(4-bromophenyl)-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, which can replace the bromine with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-(4-bromophenyl)-3-methylbutanoic acid.
Reduction: 2-(4-bromophenyl)-3-methylbutanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(4-bromophenyl)-3-methylbutanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving esterases and other related enzymes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which Methyl 2-(4-bromophenyl)-3-methylbutanoate exerts its effects depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active acid form, which can then interact with various molecular targets. The bromine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Methyl 2-(4-chlorophenyl)-3-methylbutanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(4-fluorophenyl)-3-methylbutanoate: Contains a fluorine atom in place of bromine.
Methyl 2-(4-iodophenyl)-3-methylbutanoate: Iodine atom replaces bromine.
Uniqueness: Methyl 2-(4-bromophenyl)-3-methylbutanoate is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of substitution reactions compared to its chloro, fluoro, and iodo counterparts. This makes it a versatile intermediate in organic synthesis, offering more options for chemical modifications.
属性
IUPAC Name |
methyl 2-(4-bromophenyl)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCKHQQSBKSPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

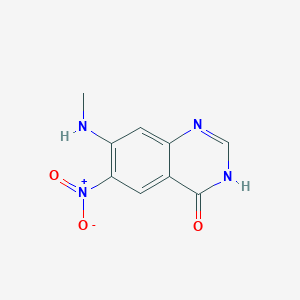
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1530986.png)
![4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide](/img/structure/B1530987.png)
![2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1530988.png)
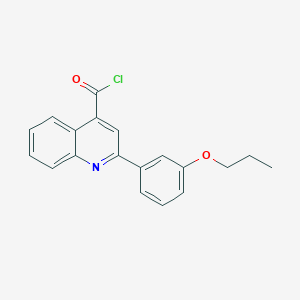
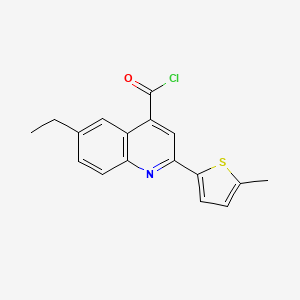
![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)
![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline](/img/structure/B1530997.png)
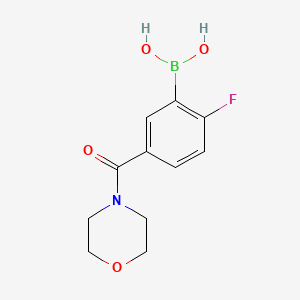
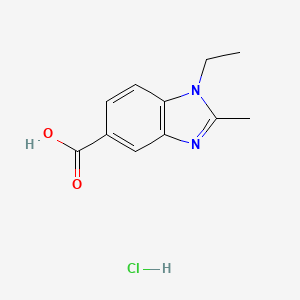
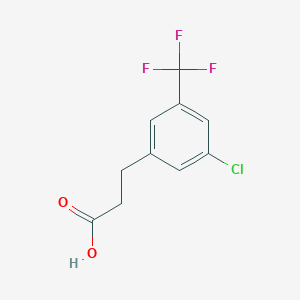

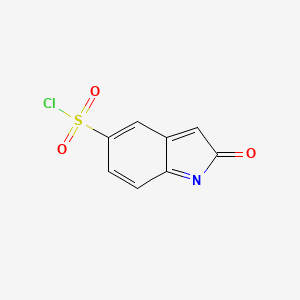
![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)
